Naphthalene-2-sulfonohydrazide
Overview
Description
Naphthalene-2-sulfonohydrazide is an organic compound with the molecular formula C₁₀H₁₀N₂O₂S. It is a derivative of naphthalene, where a sulfonohydrazide group is attached to the second position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and as an intermediate in the production of dyes and fluorescent reagents .
Mechanism of Action
Target of Action
It has been used in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific context .
Mode of Action
Naphthalene-2-sulfonohydrazide has been involved in the synthesis of various compounds. For instance, it has been used in a copper-catalyzed cross-coupling reaction with 3-aminoindazoles, leading to the production of diverse 1,3-substituted aminoindazoles . This suggests that this compound can interact with its targets through radical-radical cross coupling reactions .
Biochemical Pathways
Given its involvement in the synthesis of various compounds, it’s plausible that it could affect multiple biochemical pathways depending on the specific context .
Pharmacokinetics
Its physical and chemical properties such as density (1377g/cm3), boiling point (4384ºC at 760mmHg), and molecular weight (22226400) could influence its bioavailability .
Result of Action
Its involvement in the synthesis of various compounds suggests that it could have diverse molecular and cellular effects depending on the specific context .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Naphthalene-2-sulfonohydrazide has been shown to interact with various enzymes and proteins in biochemical reactions . For instance, it has been used in the synthesis of novel amino acid sulfonohydrazide inhibitors of MurC, an essential enzyme involved in the cytoplasmic steps of peptidoglycan synthesis .
Cellular Effects
While specific cellular effects of this compound are not extensively documented, compounds of similar structure have been shown to influence cell function. For example, sulfonohydrazide derivatives have been reported to exhibit antibacterial activity, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-2-sulfonohydrazide is typically synthesized through a condensation reaction between naphthalene-2-sulfonyl chloride and hydrazine. The reaction is carried out under alkaline conditions, often using solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction proceeds as follows: [ \text{C}{10}\text{H}{7}\text{SO}_2\text{Cl} + \text{NH}2\text{NH}2 \rightarrow \text{C}{10}\text{H}{7}\text{SO}_2\text{NHNH}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the sulfonation of naphthalene with sulfuric acid to produce naphthalene-2-sulfonic acid, which is then converted to naphthalene-2-sulfonyl chloride. The final step involves the reaction of naphthalene-2-sulfonyl chloride with hydrazine under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-2-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2-sulfonic acid.
Reduction: It can be reduced to form naphthalene-2-sulfonamide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Naphthalene-2-sulfonic acid.
Reduction: Naphthalene-2-sulfonamide.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used
Scientific Research Applications
Naphthalene-2-sulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of other compounds, including Schiff bases and hydrazones.
Biology: It has been studied for its antimicrobial properties, showing activity against various bacterial strains.
Medicine: It is explored for its potential as an enzyme inhibitor, particularly in the inhibition of pancreatic lipase.
Industry: It is used in the production of dyes and fluorescent reagents for analytical purposes
Comparison with Similar Compounds
- Naphthalene-1-sulfonohydrazide
- Naphthalene-2-sulfonamide
- Naphthalene-2-sulfonic acid
Comparison: Naphthalene-2-sulfonohydrazide is unique due to its sulfonohydrazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, naphthalene-2-sulfonamide lacks the hydrazide moiety, resulting in different reactivity and applications. Similarly, naphthalene-2-sulfonic acid, being an oxidized form, has different chemical properties and uses .
Properties
IUPAC Name |
naphthalene-2-sulfonohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-12-15(13,14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTPEWSLEFFPTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313680 | |
Record name | naphthalene-2-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10151-46-9 | |
Record name | 10151-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | naphthalene-2-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Naphthalene-2-sulfonohydrazide primarily used for in research?
A1: this compound is frequently employed as a building block for synthesizing Schiff base ligands. These ligands, characterized by an azomethine (C=N) group, are of significant interest due to their diverse biological activities. [, , , , ]
Q2: Can you provide an example of how this compound is incorporated into a Schiff base and what biological activity that compound exhibits?
A2: In one study, researchers synthesized (E)-N’-(2,5-dimethoxybenzalidene)this compound by reacting this compound with 2,5-dimethoxybenzaldehyde. [, ] This newly formed Schiff base showed promising bacteriostatic activity against specific Gram-negative bacteria, particularly Pseudomonas aeruginosa and Klebsiella pneumoniae. [, ]
Q3: How is the structure of this compound-derived Schiff bases confirmed?
A3: Researchers use a combination of spectroscopic techniques to confirm the structure of these Schiff base derivatives. Commonly employed methods include UV-Vis, FT-IR, 1H NMR, and 13C NMR spectroscopy. [, , , , ] Additionally, techniques like GC/MS and elemental analysis (CHN-EA) are used for further structural confirmation. [, ]
Q4: Has computational chemistry been used to study this compound derivatives?
A4: Yes, density functional theory (DFT) calculations have been employed to investigate the structural properties of this compound-derived Schiff bases. For instance, researchers have used DFT B3LYP/6-311G(d,p) to optimize the structures of E and Z isomers of N'-((4-bromothiophen-2-yl)methylene)this compound, calculate their HOMO/LUMO energies, and map their molecular electrostatic potentials (MEPs). [] These calculations help to understand the electronic properties and reactivity of these compounds.
Q5: Have any studies explored the interaction of this compound-based compounds with biological targets?
A5: Yes, at least one study has explored the potential interaction of a this compound-based compound with a biological target. N'-((1H-indol-2-yl)methylene)naphthalene-2-sulfono-hydrazide, a novel Schiff base, was docked against DNA (1BNA) revealing multiple interactions. [] Further research is necessary to fully understand the implications of these interactions.
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